3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-bromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHCKNUEZSETEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319383 | |
| Record name | 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54738-73-7 | |
| Record name | 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54738-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 344532 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054738737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54738-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conventional Heating Method
Overview:
This traditional approach involves refluxing precursor compounds in suitable solvents such as acetonitrile or ethanol, often requiring extended reaction times and resulting in moderate yields.
- Starting Materials: The synthesis typically begins with 5-amino-1, phenyl-1H-pyrazole-4-carboxamides, which are prepared via literature-known methods involving the condensation of pyrazole derivatives with appropriate reagents.
- Reaction Conditions:
- Refluxing in acetonitrile or ethanol at temperatures around 80–100°C.
- Reaction times vary from 300 to 480 minutes (5–8 hours).
- The process often necessitates the addition of halogenating agents like brominating reagents for the introduction of the bromine atom at the desired position.
| Aspect | Details |
|---|---|
| Reaction Time | Long (several hours to days) |
| Yields | Moderate (around 70–85%) |
| Operational Simplicity | Straightforward but time-consuming |
| Environmental Impact | Higher solvent consumption, longer energy use |
- The classical method yields the target compound with yields up to 85%, but reaction times are significantly longer compared to microwave methods.
Microwave-Assisted Synthesis
Overview:
Microwave irradiation dramatically reduces reaction times and enhances yields, making it a preferred method for synthesizing this compound.
- Reactants: Similar to the conventional method, starting with 5-amino-1-phenyl-1H-pyrazole-4-carboxamides and aroyl halides or halogenating agents.
- Reaction Conditions:
- Microwave irradiation at power levels around 1000W.
- Reaction temperatures typically around 100–150°C.
- Reaction times are significantly shortened, often between 4–6 minutes.
- Solvent-free conditions are frequently employed, increasing environmental friendliness and operational simplicity.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 300–480 minutes | 4–6 minutes |
| Yield | 70–85% | 87–94% |
| Melting Point | Similar, around 176–185°C | Consistent with conventional methods |
- Microwave-assisted synthesis yields higher purity products with shorter reaction times, and the process often proceeds via proposed intermediates that are difficult to isolate under conventional conditions.
- The method's efficiency has been demonstrated in multiple studies, with yields exceeding 90% in some cases, and reaction times reduced by over 90% compared to classical reflux methods.
Three-Component One-Pot Synthesis
Overview:
Recent advancements include a one-pot, three-component reaction involving methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines, often under microwave irradiation.
- Reactants: Methyl 5-aminopyrazole-4-carboxylates, primary amines, and orthoformates.
- Conditions:
- Microwave irradiation at 160°C for approximately 35–55 minutes.
- No catalysts are required, and the process is highly efficient.
- The reaction tolerates a broad substrate scope, including challenging N-1 unsubstituted substrates.
- High yields (up to 94%)
- Short reaction times
- Simplified purification via filtration
- This method demonstrates excellent pot- and step-economy, with the added benefit of avoiding multi-step purifications.
Data Summary and Comparative Table
| Method | Reaction Time | Typical Yield | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Conventional Heating | 300–480 min | 70–85% | Reflux in solvents | Simple, well-established | Time-consuming, less efficient |
| Microwave-Assisted | 4–6 min | 87–94% | Microwave irradiation, solvent-free | Fast, high yield, eco-friendly | Requires specialized equipment |
| Three-Component Microwave | 35–55 min | Up to 94% | Microwave, one-pot, no catalyst | Highly efficient, broad scope | May need optimization for specific substrates |
Notes on Reaction Mechanisms and Intermediates
- The synthesis generally proceeds via initial formation of intermediates such as 5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, followed by halogenation at the appropriate position.
- Microwave irradiation facilitates rapid formation and cyclization of these intermediates, likely through enhanced molecular agitation and energy transfer, leading to higher reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Condensation: Hydrazines and α,β-unsaturated ketones are typical reagents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit potent antitumor properties. A study by Zhai et al. demonstrated that 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one analogs inhibit the growth of cancer cells by targeting specific kinases involved in tumor proliferation and survival pathways .
Inhibition of Kinases
The compound has been identified as a selective inhibitor of various kinases. For instance, it has shown effectiveness against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancerous cells, providing a therapeutic avenue for cancer treatment .
Biochemical Applications
Protein Degradation
Recent advancements have highlighted the role of this compound as a building block in protein degradation technologies. It serves as a ligand in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells. This application is particularly promising for addressing diseases caused by the accumulation of dysfunctional proteins .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibits growth of cancer cells by targeting specific kinases | Effective against various cancer types |
| Kinase Inhibition | Selective inhibition of CDKs and other kinases | Induces cell cycle arrest |
| Protein Degradation | Building block for PROTACs aimed at targeted protein degradation | Promising for treating proteinopathies |
Case Studies
-
Antitumor Activity Study
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents . -
Kinase Inhibition Research
A collaborative study between several universities explored the kinase inhibition properties of this compound. The findings revealed that this compound effectively inhibited CDK2 and CDK9, leading to reduced proliferation rates in treated cells compared to controls . -
Development of PROTACs
A recent publication detailed the incorporation of this compound into PROTAC designs aimed at degrading mutant forms of proteins associated with certain cancers. The study reported successful degradation rates exceeding 80% within 24 hours using optimized PROTAC constructs containing this compound .
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2. The compound acts as a bioisostere of adenine, allowing it to bind to the kinase domain of CDK2 and inhibit its activity. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells .
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazolo[3,4-d]pyrimidinones
Structural Variations and Substitutions
The pyrazolo[3,4-d]pyrimidinone scaffold is highly versatile, with modifications at positions 1, 3, 5, and 6 significantly altering biological activity. Below is a comparison of structural analogs:
Key Observations :
Key Observations :
- The brominated target compound is often synthesized via direct halogenation, achieving high purity (98%) suitable for pharmaceutical applications .
- Cyclization strategies using formamide or POCl₃ are common for generating the pyrimidinone ring .
Antitumor Activity:
- This compound : Serves as a precursor for VEGFR-2 inhibitors (e.g., compound 8b with IC₅₀ = 0.12 µM against VEGFR-2) .
- Allopurinol: Lacks antitumor activity but is pivotal in treating hyperuricemia .
- 6-Ethyl-1-(2-hydroxy-2-phenylethyl) analog : Exhibits Src kinase inhibition (IC₅₀ = 0.8 µM), highlighting the role of alkyl and hydroxy substitutions in enhancing activity .
Anti-Inflammatory Activity:
- 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl analog (11e): Shows 85% inhibition in carrageenan-induced edema, comparable to indomethacin, with minimal ulcerogenicity .
Key Observations :
Physicochemical and Computational Insights
- Dihedral Angles: The dihedral angle between pyrazole and pyrimidinone rings ranges from 5.72° to 28.96° in analogs, influencing conformational stability and target binding .
- Lipophilicity (Clog P): Brominated derivatives (e.g., target compound) exhibit higher Clog P values (~2.5) than non-halogenated analogs (~1.2), correlating with improved membrane permeability .
Biological Activity
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 54738-73-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₃BrN₄O
- Molecular Weight : 215.01 g/mol
- Structure : The compound features a pyrazolo-pyrimidine scaffold that is known for its pharmacological significance.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated IC50 values against CDK2 and CDK9, indicating their potential as selective anticancer agents .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit various enzymes involved in cellular processes.
- Inhibition of Kinases : Studies have reported that pyrazolo[3,4-d]pyrimidines can selectively inhibit kinases associated with cancer progression. The selectivity and potency of these compounds make them attractive candidates for further development in targeted cancer therapies .
Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties.
- Activity Against Resistant Strains : In related studies, compounds with similar structures have shown antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. These compounds exhibited minimal inhibition concentrations (MICs) lower than those of established antibiotics like vancomycin .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, including HeLa and HCT116. The mechanism was attributed to the inhibition of CDK activity .
Case Study 2: Enzymatic Inhibition Profile
Another investigation focused on the enzymatic inhibition profile of pyrazolo[3,4-d]pyrimidine derivatives. The study highlighted the compound's ability to inhibit key kinases involved in cancer signaling pathways. This selectivity was shown to correlate with structural modifications on the pyrazolo-pyrimidine scaffold .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
The compound is typically synthesized via multi-component reactions under microwave irradiation. For example, a three-component reaction involving aryl halides, substituted amines, and pyrazolo[3,4-d]pyrimidin-4-one precursors can yield brominated derivatives. Microwave conditions (e.g., 110–120°C, 30–60 minutes) improve reaction efficiency compared to conventional heating . Key steps include nucleophilic substitution at the bromine position and regioselective cyclization. Analytical validation via NMR (e.g., δ 8.23 ppm for H-6 in DMSO-) and IR spectroscopy ensures product purity .
Q. How is the compound characterized structurally?
Structural elucidation relies on spectroscopic techniques:
- NMR : Distinct signals for NH protons (δ 13.08 ppm, broad singlet) and aromatic protons (δ 7.08–8.23 ppm) confirm substitution patterns .
- IR : Stretching vibrations at 1650–1700 cm (C=O) and 3200–3400 cm (N-H) validate the pyrimidinone core .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns confirm molecular weight and bromine isotopic signatures .
Q. What safety precautions are essential during handling?
- Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in a dry, cool environment (2–8°C) to prevent decomposition .
Advanced Research Questions
Q. How can synthetic yields be optimized for brominated pyrazolo-pyrimidinones?
Yields (e.g., 53% in ) can be improved by:
Q. How to resolve contradictions in NMR data for tautomeric forms?
The compound may exhibit tautomerism between pyrimidinone and pyrimidinol forms. Use:
Q. What fluorination strategies apply to this scaffold?
Electrophilic fluorination using Selectfluor or nucleophilic displacement with KF in polar solvents introduces fluorine at the 5- or 6-position. Post-fluorination purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .
Q. How to perform cross-coupling reactions for functionalization?
Q. What methods are effective for salt formation and purification?
Q. How to analyze impurities in synthesized batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
